8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a hexylamino group, a methyl group, and a pentyl group attached to a purine core. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with hexylamine and pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for nucleic acid interactions.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Adenine: A fundamental component of nucleic acids.
Uniqueness
8-(hexylamino)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine and theobromine, this compound has longer alkyl chains, which may influence its solubility, reactivity, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H29N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-(hexylamino)-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C17H29N5O2/c1-4-6-8-9-11-18-16-19-14-13(22(16)12-10-7-5-2)15(23)20-17(24)21(14)3/h4-12H2,1-3H3,(H,18,19)(H,20,23,24) |
InChI Key |
CYVHSLAIXYEXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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